molecular formula C23H24O6 B14643961 4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-80-6

4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14643961
CAS No.: 53873-80-6
M. Wt: 396.4 g/mol
InChI Key: YGWBOXAKIHMITD-UHFFFAOYSA-N
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Description

4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with a phenoxyheptyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid typically involves multiple steps. One common method includes the esterification of a benzopyran derivative with a phenoxyheptyl alcohol. The reaction is often catalyzed by acidic or basic conditions, depending on the specific reagents used. The carboxylic acid group is introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenoxyheptyl side chain can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in a variety of derivatives with modified side chains.

Scientific Research Applications

4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the phenoxyheptyl side chain, resulting in different chemical and biological properties.

    7-Phenoxyheptyl derivatives: Compounds with similar side chains but different core structures, leading to variations in reactivity and applications.

Uniqueness

4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid is unique due to its combination of a benzopyran core and a phenoxyheptyl side chain. This structure imparts specific chemical reactivity and biological activity, making it valuable for diverse research applications.

Properties

CAS No.

53873-80-6

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

4-oxo-7-(7-phenoxyheptoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C23H24O6/c24-20-16-22(23(25)26)29-21-15-18(11-12-19(20)21)28-14-8-3-1-2-7-13-27-17-9-5-4-6-10-17/h4-6,9-12,15-16H,1-3,7-8,13-14H2,(H,25,26)

InChI Key

YGWBOXAKIHMITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O

Origin of Product

United States

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